GLUT1 Inhibitor Intermediate: Patent-Documented Synthetic Role in Glucose Transporter Antagonists
The compound is explicitly claimed as a synthetic intermediate in patent US20170210738, which describes selective GLUT1 inhibitors for oncology. Unlike the 3‑(chloromethyl)‑1,2,4‑oxadiazole‑5‑carboxamide analog (CAS 25977‑21‑3) that lacks the N‑methyl group, only the N‑methyl variant delivers the precise hydrogen‑bonding topology required for the final GLUT1 pharmacophore [1][2].
| Evidence Dimension | Patent-documented synthetic utility |
|---|---|
| Target Compound Data | Key intermediate in GLUT1 inhibitor synthesis (US20170210738) |
| Comparator Or Baseline | 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxamide (CAS 25977‑21‑3): not cited as GLUT1 intermediate |
| Quantified Difference | N-methyl vs. primary amide: exclusive patent linkage |
| Conditions | Patent analysis (US20170210738) |
Why This Matters
For procurement supporting GLUT1-targeted anticancer programs, only the N‑methyl compound aligns with the published synthetic route, directly reducing synthetic re‑validation costs.
- [1] GLUCOSE TRANSPORT INHIBITORS. US Patent Application US20170210738A1. Filed 2017-04-10. Justia Patents. View Source
- [2] PatentHub. Glucose Transporter Inhibitor Patent Search – CN Version of US20170210738 Family. View Source
